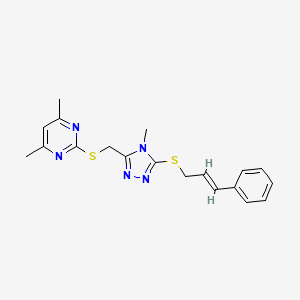

![molecular formula C22H19FN2O4S B2644706 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 922094-84-6](/img/structure/B2644706.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

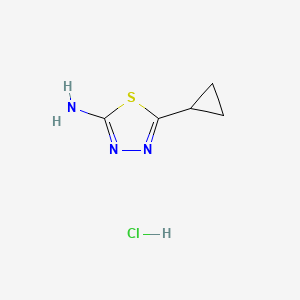

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .

Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with various substituents. The dibenzo[b,f][1,4]oxazepine core is a tricyclic structure that consists of two benzene rings fused to a seven-membered ring containing an oxygen atom .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.424 Da and a monoisotopic mass of 430.079895 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

Scientific Research Applications

Ring-Forming Cascade Enabling Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the chemical's utility in organic synthesis, where 4-Chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, a therapeutic target for treating various diseases. This demonstrates the chemical's dual role in facilitating ring construction and acting as a prosthetic zinc-binding group in enzyme inhibition Sapegin et al., 2018.

Synthetic Flexibility in Dibenzoxazepine Derivatives

Ouyang et al. (1999) discuss the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the chemical's role in enabling efficient assembly and high purity of final products. This work underlines its importance in the synthesis of libraries with significant chemical diversity and potential pharmacological activities Ouyang et al., 1999.

Enantioselective Construction of Stereocenters

Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepine scaffold, leading to the highly enantioselective construction of tetrasubstituted C‒F stereocenters. This work showcases the scaffold's application in creating complex molecules with potential medicinal value, illustrating its versatility in organic synthesis Li et al., 2019.

Safety and Hazards

Future Directions

The future directions for research on this compound could include elucidating its synthesis process, investigating its mechanism of action, and exploring its potential applications. Given its structural similarity to other dibenzo[b,f][1,4]oxazepines, it could be of interest in medicinal chemistry or pharmaceutical research .

properties

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-13-4-7-20-18(10-13)25(3)22(26)17-12-16(6-8-19(17)29-20)24-30(27,28)21-9-5-15(23)11-14(21)2/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWIGCABXZLBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

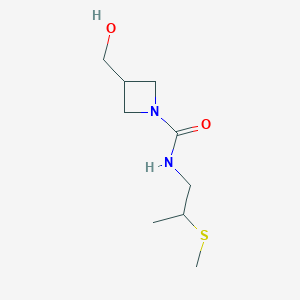

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

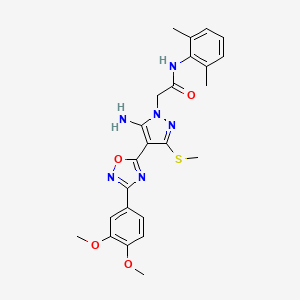

![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

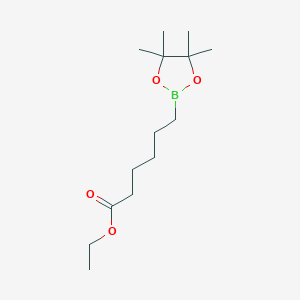

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)